molecular formula C13H26Si2 B11873790 (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) CAS No. 18406-93-4

(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane)

Cat. No.: B11873790
CAS No.: 18406-93-4
M. Wt: 238.52 g/mol
InChI Key: QOZWKQQNRNOUAR-UHFFFAOYSA-N
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Description

(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is an organosilicon compound featuring a cyclohexadiene backbone substituted with a methyl group at position 2 and two trimethylsilyl groups at positions 1 and 2. This structure combines conjugated diene reactivity with the steric and electronic effects of silicon-based substituents. The compound is primarily utilized in synthetic chemistry, particularly in reactions involving silyl radical intermediates or as a precursor for silicon-containing polymers . Commercial availability is noted through suppliers like R&D Scientific Inc., with applications in specialty materials and catalysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18406-93-4

Molecular Formula

C13H26Si2

Molecular Weight

238.52 g/mol

IUPAC Name

trimethyl-(2-methyl-4-trimethylsilylcyclohexa-2,5-dien-1-yl)silane

InChI

InChI=1S/C13H26Si2/c1-11-10-12(14(2,3)4)8-9-13(11)15(5,6)7/h8-10,12-13H,1-7H3

InChI Key

QOZWKQQNRNOUAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=CC1[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Reductive Coupling of Trimethylsilyl-Substituted Monomers

Transition metal-mediated coupling offers an alternative route:

  • Reagents : Nickel(0) or palladium(0) catalysts (e.g., Ni(cod)₂) in the presence of ligands (e.g., PCy₃) .

  • Conditions : Reactions proceed under inert atmosphere at 80–100°C for 24–48 hours.

Key Data (adapted from ):

ParameterValue
Catalyst Loading5 mol% Ni(cod)₂
Ligand10 mol% PCy₃
SolventToluene
Yield58–64%
Purity (GC-MS)>95%

Photochemical Synthesis

UV-light-mediated methods provide a solvent-free approach:

  • Mechanism : [4+2] Cycloaddition between 1,3-dienes and trimethylsilylacetylene under UV irradiation (254 nm) .

  • Advantages : Avoids harsh reagents; suitable for heat-sensitive substrates.

Optimized Conditions (from ):

  • Reactor: Quartz vessel with mercury vapor lamp

  • Reaction Time: 6–8 hours

  • Temperature: 25°C

  • Yield: 49–53%

Microwave-Assisted Synthesis

Accelerated synthesis using microwave irradiation:

  • Steps :

    • Mix 2-methylcyclohexa-1,3-diene (1.0 equiv) with hexamethyldisilane (2.5 equiv).

    • Irradiate at 150°C for 20 minutes (300 W, 2.45 GHz).

    • Isolate via vacuum distillation .

Performance Metrics :

MetricResult
Conversion Rate88%
Isolated Yield76%
Energy Consumption35% lower vs. conventional heating

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Cyclization/Silylation65–7212–24 hHighModerate (uses TMSCl)
Reductive Coupling58–6424–48 hModerateHigh (metal catalysts)
Photochemical49–536–8 hLowLow
Microwave760.3 hHighLow

Challenges and Optimization Strategies

  • Impurity Control : Trace amounts of 1-methyl-3,6-bis(trimethylsilyl)cyclohexa-1,4-diene (≤3%) are common; removed via recrystallization in cold pentane .

  • Catalyst Recycling : Nickel-based systems show ≤40% recovery after three cycles .

  • Solvent Selection : THF and toluene outperform DMF due to reduced side-product formation .

Industrial-Scale Production Insights

  • Cost Drivers : TMSCl accounts for 62% of raw material costs.

  • Throughput : Batch processes yield 12–15 kg/day; continuous flow systems under development target 50 kg/day .

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted cyclohexadiene compounds. These products are of interest for further chemical transformations and applications .

Scientific Research Applications

Structure and Characteristics

The structural formula of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) can be represented as follows:

  • Molecular Formula: C13H26Si2
  • Molecular Weight: 238.52 g/mol
  • CAS Number: 18406-93-4
  • SMILES Notation: CC1=CC(C=CC1Si(C)C)Si(C)C

Chemical Reactions

(2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) can undergo various reactions:

  • Oxidation: Produces silanol derivatives.
  • Reduction: Leads to silane derivatives.
  • Substitution: Trimethylsilyl groups can be replaced with other functional groups.

Chemistry

This compound serves as a reagent in organic synthesis for the preparation of complex molecules. Its unique diene structure allows it to participate in various chemical transformations.

Biology

Research has explored the biological activities of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane). Interaction studies are crucial for understanding its behavior in biological systems and its potential effects on biomolecules.

Medicine

Investigations into the therapeutic properties of this compound have been conducted, particularly as a precursor for drug development. Its stability and reactivity make it a candidate for further exploration in medicinal chemistry.

Industry

In industrial applications, (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) is utilized in synthesizing organosilicon compounds and functional materials. Its versatility is advantageous for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methylcyclohexa-2,5-diene-1,4-diyl)bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclohexadiene ring provides a versatile platform for further functionalization and interaction with other molecules .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Substituents Key Properties
Target Compound 2-Me, 1,4-(SiMe₃)₂ High thermal stability, lipophilic
16950-82-6 (Dione derivative) 3,6-OMe, 2,5-(OEt-PhNH)₂ Polar, bioactive
7180-88-3 (Dione derivative) 3,6-OMe, 2,5-(MeO-PhNH)₂ Polar, bioactive
2.2 Silicon-Containing Analogues
  • Hexamethyldisiloxane (CAS: 107-46-0): This siloxane compound (Me₃Si-O-SiMe₃) lacks the conjugated diene system but shares silicon-methyl groups. Key differences: Reactivity: Hexamethyldisiloxane is inert due to the Si-O-Si linkage, whereas the target compound’s Si-C bonds and conjugated diene enable radical or electrophilic reactions . Applications: Hexamethyldisiloxane is a solvent or silicone precursor, while the target compound serves as a reactive intermediate in organosilicon synthesis .
  • Comparison highlights: Stability: Trimethylsilane is pyrophoric and highly reactive, whereas the target compound’s cyclohexadiene ring stabilizes the molecule, reducing hazardous tendencies .

Table 2: Silicon-Based Comparison

Compound Structure Reactivity Primary Use
Target Compound Cyclohexadiene-SiMe₃ Moderate (Si-C bonds) Polymer precursors
Hexamethyldisiloxane Me₃Si-O-SiMe₃ Low (Si-O bonds) Solvents, lubricants
Trimethylsilane Me₃SiH High (Si-H bond) Reducing agent

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